3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid (3-HNBA) is a phenolic compound with a wide range of applications. It is found in several natural products and is used in various scientific research fields including pharmacology, biochemistry, and physiology. 3-HNBA has potential as a therapeutic agent, and is currently being studied for its potential in treating various diseases and conditions.
Scientific Research Applications
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has several scientific research applications. It can be used to study the effect of phenolic compounds on the body, as well as their potential as therapeutic agents. It can also be used to study the biochemical and physiological effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% on the body. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has potential applications in drug development, as it can be used to study the structure-activity relationships of drugs.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is not fully understood. However, it is believed that 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2). Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, which may explain its potential therapeutic effects. Finally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% in lab experiments is its availability. 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is readily available and can be easily synthesized from commercially available chemicals. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is relatively inexpensive, making it an attractive option for lab experiments. However, there are some limitations to using 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% in lab experiments. For example, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is unstable and can degrade over time, especially when exposed to light or heat. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is a relatively new compound and its effects on the body are not yet fully understood.
Future Directions
The potential applications of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% are vast and there are several future directions for research. One potential future direction is to further explore the effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% on the body. This could include studying the mechanism of action of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%, such as its potential to treat neurodegenerative diseases. Finally, further research could be done to explore the potential use of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% as an antioxidant and anti-inflammatory agent.
Synthesis Methods
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized through several methods. One method involves the reaction of naphthalene-1-carboxylic acid and 3-hydroxybenzoic acid in the presence of anhydrous sodium acetate and acetic acid. Another method involves the reaction of naphthalene-1-carboxaldehyde and 3-hydroxybenzoic acid in the presence of a catalyst such as sodium methoxide. Finally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized from the reaction of 3-hydroxybenzoic acid and naphthalene-1-carbaldehyde in the presence of a strong base such as potassium hydroxide.
Properties
IUPAC Name |
3-hydroxy-4-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPKOMGZQCEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.